molecular formula C16H21FN2O2 B14315186 N-{2-[4-(4-Fluorobenzoyl)piperidin-1-yl]ethyl}acetamide CAS No. 106433-45-8

N-{2-[4-(4-Fluorobenzoyl)piperidin-1-yl]ethyl}acetamide

Cat. No.: B14315186
CAS No.: 106433-45-8
M. Wt: 292.35 g/mol
InChI Key: ATMGQEXLLGMGKE-UHFFFAOYSA-N
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Description

N-{2-[4-(4-Fluorobenzoyl)piperidin-1-yl]ethyl}acetamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a piperidine ring substituted with a fluorobenzoyl group and an acetamide moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(4-Fluorobenzoyl)piperidin-1-yl]ethyl}acetamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Fluorobenzoyl Group: The fluorobenzoyl group is introduced via acylation reactions using 4-fluorobenzoyl chloride and a suitable base.

    Attachment of the Acetamide Moiety: The final step involves the reaction of the intermediate with acetic anhydride or acetyl chloride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-(4-Fluorobenzoyl)piperidin-1-yl]ethyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-{2-[4-(4-Fluorobenzoyl)piperidin-1-yl]ethyl}acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets, such as enzymes or receptors.

    Medicine: Explored for its potential therapeutic effects, including as an analgesic or anti-inflammatory agent.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-{2-[4-(4-Fluorobenzoyl)piperidin-1-yl]ethyl}acetamide involves its interaction with specific molecular targets. The fluorobenzoyl group may facilitate binding to certain enzymes or receptors, while the piperidine ring can enhance the compound’s stability and bioavailability. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-{2-[4-(4-Chlorobenzoyl)piperidin-1-yl]ethyl}acetamide

Properties

CAS No.

106433-45-8

Molecular Formula

C16H21FN2O2

Molecular Weight

292.35 g/mol

IUPAC Name

N-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]acetamide

InChI

InChI=1S/C16H21FN2O2/c1-12(20)18-8-11-19-9-6-14(7-10-19)16(21)13-2-4-15(17)5-3-13/h2-5,14H,6-11H2,1H3,(H,18,20)

InChI Key

ATMGQEXLLGMGKE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCN1CCC(CC1)C(=O)C2=CC=C(C=C2)F

Origin of Product

United States

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